4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
Molecular Structure Analysis
The molecular formula of “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride” is C16H13Cl2FO3 . The molecular weight is 343.18 .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 343.18 . Other physical and chemical properties are not available in the current resources.
Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Parabens, including compounds structurally related to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride, are mainly used as preservatives in various consumer products. They may act as weak endocrine disrupters. The discussion around their health effects continues, with evidence showing their ubiquitous presence in surface water and sediments due to continuous introduction into the environment. Methylparaben and propylparaben predominate, reflecting their common use in consumer products. These compounds, containing phenolic hydroxyl groups, react readily with free chlorine, producing halogenated by-products. These by-products are more stable and persistent than their parent compounds, necessitating further studies to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical and Antioxidant Applications
Isoxazolone derivatives, which can be structurally related to the compound , show significant biological and medicinal properties. They are excellent intermediates for the synthesis of numerous heterocycles. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones involves reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, highlighting the compound's utility in creating heterocycles with potential antioxidant evaluation. This synthesis showcases the compound's application in facilitating the preparation of molecules with significant biological activity (Laroum, Boulcina, Bensouici, & Debache, 2019).
Environmental and Health Implications
The study of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provides insights into the environmental and health implications of halogenated compounds, similar to this compound. PBDDs and PBDFs, like their chlorinated analogs, bind to cytosolic receptors mediating toxicity. This research into the environmental behavior and toxicological profiles of halogenated compounds, including their stability, absorption, and potential health effects, underscores the importance of understanding the broader implications of using and disposing of such chemicals (Mennear & Lee, 1994).
Safety and Hazards
The safety data sheet for a similar compound, “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde”, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FO3/c1-2-21-15-8-10(16(18)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)19/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIITISVRYYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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